Ridaifen-B is a synthetic compound derived from tamoxifen, classified as a selective estrogen receptor modulator (SERM) analog. [] It has demonstrated significant potential as a research tool in various scientific disciplines, including oncology, virology, and cell biology, due to its diverse biological activities. Ridaifen-B exhibits potent anti-proliferative and apoptosis-inducing effects against various cancer cell lines, including those lacking estrogen receptors. [, , ] Furthermore, it has shown promising antiviral activity, particularly against filoviruses like Ebola and Marburg. []
Ridaifen-B exhibits anti-proliferative effects against various cancer cell lines, including hepatoma and leukemia cells, through multiple mechanisms. [, , ] In hepatoma cells, it induces apoptosis by directly binding to double-stranded DNA, leading to DNA fragmentation and activation of caspase-3. [] This DNA binding capacity is crucial for its anti-proliferative activity, as the addition of DNA can suppress Ridaifen-B-mediated cell growth inhibition. []
Furthermore, Ridaifen-B can induce apoptosis in estrogen receptor-negative leukemia cells by targeting mitochondria. [] It reduces mitochondrial membrane potential and induces caspase activation, indicating its ability to initiate the intrinsic apoptotic pathway. [] Overexpression of the anti-apoptotic protein Bcl-2 inhibits Ridaifen-B-induced apoptosis, further confirming its mitochondrial involvement. []
In addition to apoptosis, Ridaifen-B can also induce autophagy, a cellular process involving the degradation and recycling of cellular components. [] Studies suggest that the length of alkyl side chains in Ridaifen-B analogs influences the balance between apoptosis and autophagy induction. [] Specifically, shorter alkyl side chains primarily induce autophagy, while longer ones favor apoptosis. [] Interestingly, Ridaifen-B-induced mitochondrial injury seems to trigger mitochondria-selective autophagy (mitophagy) as a defense mechanism against cell death. []
Ridaifen-B demonstrates potent antiviral activity against filoviruses, including Ebola and Marburg viruses, by inhibiting viral entry. [] This inhibition is mediated by the direct binding of Ridaifen-B to the viral glycoprotein (GP), a key protein involved in viral attachment and entry into host cells. [] Mutagenesis studies further confirm that the interaction between Ridaifen-B and GP is essential for its antiviral activity. [] The broad-spectrum anti-filovirus activity of Ridaifen-B, including against Bundibugyo, Tai Forest, Reston, and Mengla viruses, highlights its potential as a pan-filovirus inhibitor. []
Ridaifen-B has demonstrated significant potential as an anticancer agent in both in vitro and in vivo studies. [, , ] Its ability to induce apoptosis in both estrogen receptor-positive and -negative cancer cells makes it a promising candidate for a wider range of cancers compared to traditional hormone therapies like tamoxifen. [, ] Additionally, its ability to induce autophagy, a process often exploited by cancer cells for survival, suggests that Ridaifen-B might overcome drug resistance mechanisms. []
Ridaifen-B exhibits potent antiviral activity against various filoviruses, including Ebola and Marburg, highlighting its potential as a broad-spectrum antiviral therapeutic. [] Its ability to inhibit viral entry by directly targeting the viral glycoprotein presents a novel approach to combatting these deadly viruses. [] Further development of Ridaifen-B and its analogs could lead to effective treatments for filovirus infections, addressing a significant unmet medical need.
Ridaifen-B's ability to induce apoptosis and autophagy, as well as its potential influence on lipid metabolism, makes it a valuable tool for studying these fundamental cellular processes. [, ] Researchers can utilize Ridaifen-B to investigate the molecular mechanisms underlying these processes and their roles in various physiological and pathological conditions.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5